(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide
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Overview
Description
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydrazonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE typically involves the condensation of 4-methoxybenzaldehyde with ethylenedihydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Corresponding carboxylic acids or quinones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.
N,N’-Bis(4-methoxyphenyl)-1,2,3-triazole-4-carbonylhydrazide: Contains a triazole ring instead of the dihydrazonamide core.
Uniqueness
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is unique due to its specific dihydrazonamide core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N6O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-N',2-N'-bis[(E)-(4-methoxyphenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C18H20N6O2/c1-25-15-7-3-13(4-8-15)11-21-23-17(19)18(20)24-22-12-14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H2,19,23)(H2,20,24)/b21-11+,22-12+ |
InChI Key |
JOTHQBVZJPFMIH-XHQRYOPUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(C(=NN=CC2=CC=C(C=C2)OC)N)N |
Origin of Product |
United States |
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